An In-depth Technical Guide to Ethyl 2-(trifluoromethoxy)acetate
An In-depth Technical Guide to Ethyl 2-(trifluoromethoxy)acetate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 2-(trifluoromethoxy)acetate is a fluorinated organic compound of increasing interest in the fields of medicinal chemistry and materials science. The incorporation of the trifluoromethoxy (-OCF₃) group offers a unique combination of properties, including high metabolic stability, increased lipophilicity, and potent electron-withdrawing effects, making it a valuable moiety in the design of novel bioactive molecules and advanced materials.[1][2] This technical guide provides a comprehensive overview of Ethyl 2-(trifluoromethoxy)acetate, including its chemical identifiers, physicochemical properties, a plausible synthetic pathway, and its applications as a strategic building block. The document is intended to serve as a foundational resource for researchers leveraging this compound in their synthetic and drug discovery endeavors.
Core Chemical Identity & Identifiers
Precise identification is the cornerstone of chemical research and development. Ethyl 2-(trifluoromethoxy)acetate is cataloged under the CAS number 1027157-11-4.[3][4] A comprehensive list of its identifiers is provided below to ensure accurate sourcing and regulatory compliance.
Visualization of Chemical Structure
The molecular structure provides immediate insight into the compound's reactivity and steric profile.
Caption: 2D Structure of Ethyl 2-(trifluoromethoxy)acetate
Tabulated Identifiers
For ease of reference, the key identifiers for Ethyl 2-(trifluoromethoxy)acetate are summarized in the table below.
| Identifier | Value | Source |
| CAS Number | 1027157-11-4 | [3][4][5][6][7] |
| Molecular Formula | C₅H₇F₃O₃ | [3][4] |
| Molecular Weight | 172.10 g/mol | [3][4] |
| IUPAC Name | ethyl 2-(trifluoromethoxy)acetate | [3] |
| Synonyms | Ethyl trifluoromethoxy-acetate; Trifluoromethoxy-acetic acid ethyl ester | [4] |
| InChI Key | UVYNDOUWYIODCV-UHFFFAOYSA-N | [3][4] |
| Canonical SMILES | CCOC(=O)COC(F)(F)F | [7] |
Physicochemical & Safety Profile
While specific experimental data for Ethyl 2-(trifluoromethoxy)acetate is not widely published, its properties can be inferred from structurally related compounds and general principles of physical organic chemistry.
Predicted Physicochemical Properties
| Property | Predicted Value / Description | Rationale / Notes |
| Appearance | Colorless liquid | Typical for small organic esters.[8][9] |
| Boiling Point | ~110-130 °C | Estimated based on ethyl trifluoroacetate (b.p. 60-62 °C) and ethyl acetate (b.p. 77 °C), with an increase due to the additional ether linkage and higher molecular weight. |
| Density | ~1.2 - 1.3 g/mL | Fluorinated compounds are generally denser than their non-fluorinated analogs. |
| Solubility | Soluble in common organic solvents (e.g., DCM, THF, Ethyl Acetate). Limited solubility in water. | The ester and ether functionalities provide some polarity, but the fluorocarbon and alkyl portions confer significant nonpolar character. |
Safety, Handling, and Reactivity
No specific Safety Data Sheet (SDS) is publicly available for CAS 1027157-11-4. However, based on analogous structures like ethyl trifluoroacetate and general laboratory safety principles, the following precautions are mandated.[9][10][11]
-
General Handling: Use in a well-ventilated area, preferably a chemical fume hood. Avoid inhalation of vapors and contact with skin, eyes, and clothing.[8] Standard personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, should be worn.[10]
-
Flammability: Assumed to be a flammable liquid. Keep away from heat, sparks, and open flames.[5][10] Containers should be kept tightly closed and stored in a cool, dry place.
-
Reactivity: The ester linkage is susceptible to hydrolysis under both acidic and basic conditions to yield trifluoromethoxyacetic acid and ethanol. The trifluoromethoxy group itself is highly stable and generally unreactive under standard organic synthesis conditions, a key attribute for its use in drug design.[2]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations for flammable organic compounds.[4]
Synthesis and Mechanistic Considerations
Proposed Synthetic Workflow
The most logical precursors are trifluoromethanol (or a synthon thereof) and an ethyl haloacetate. However, trifluoromethanol is highly unstable. A more practical approach involves the reaction of trifluoromethoxide with ethyl 2-haloacetate. The trifluoromethoxide can be generated in situ or from a stable salt. A common industrial precursor for similar transformations is ethyl chloroacetate or ethyl bromoacetate.
Caption: Proposed SN2 synthesis of Ethyl 2-(trifluoromethoxy)acetate.
Detailed Experimental Protocol (Hypothetical)
This protocol is a scientifically-grounded projection of a viable laboratory-scale synthesis.
-
Reactor Setup: A dry, three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere.
-
Reagent Addition: The flask is charged with a solution of sodium trifluoromethoxide in a suitable polar aprotic solvent, such as anhydrous N,N-dimethylformamide (DMF). The solution is cooled in an ice bath.
-
Nucleophilic Substitution: Ethyl bromoacetate is added dropwise to the stirred solution via the dropping funnel, maintaining the temperature below 10 °C. The causality for this slow addition is to control the exotherm of the SN2 reaction and prevent potential side reactions.
-
Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours (e.g., 12-24 hours). The reaction progress is monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Workup: Upon completion, the reaction mixture is quenched by pouring it into cold water. The aqueous layer is then extracted several times with a suitable organic solvent, such as diethyl ether or ethyl acetate. The combined organic layers are washed with brine to remove residual DMF and water, dried over anhydrous magnesium sulfate, and filtered.
-
Purification: The solvent is removed from the filtrate under reduced pressure. The resulting crude product is then purified by fractional distillation under vacuum to yield pure Ethyl 2-(trifluoromethoxy)acetate.
Applications in Drug Discovery and Chemical Biology
The true value of Ethyl 2-(trifluoromethoxy)acetate lies in its utility as a building block for introducing the -CH₂-O-CF₃ moiety into more complex molecules. The trifluoromethoxy group is a highly sought-after substituent in modern drug design.
The Strategic Advantage of the Trifluoromethoxy Group
The -OCF₃ group is often considered a "super-methoxy" group. Compared to the traditional methoxy group (-OCH₃), it offers several distinct advantages:
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the -OCF₃ group highly resistant to oxidative metabolism by cytochrome P450 enzymes. This can significantly increase the in-vivo half-life of a drug candidate.[1]
-
Enhanced Lipophilicity: The -OCF₃ group is significantly more lipophilic (Hansch π ≈ +1.04) than a methoxy group (Hansch π ≈ -0.02). This property can improve a molecule's ability to cross cellular membranes and the blood-brain barrier, enhancing bioavailability and target engagement.[2]
-
Electronic Effects: It acts as a strong electron-withdrawing group through induction, which can modulate the pKa of nearby functional groups and influence ligand-receptor binding interactions.
-
Steric Profile: It is sterically similar to an isopropyl group but with a completely different electronic profile, offering a unique tool for structure-activity relationship (SAR) studies.
Role as a Synthetic Intermediate
Ethyl 2-(trifluoromethoxy)acetate can be used in various transformations:
-
Amide Formation: Reaction with primary or secondary amines can generate the corresponding 2-(trifluoromethoxy)acetamides, which can be incorporated as fragments in larger molecules.
-
Hydrolysis and Peptide Coupling: Saponification of the ester yields trifluoromethoxyacetic acid. This acid can then be coupled to amines using standard peptide coupling reagents (e.g., HATU, EDC) to form amide bonds in complex synthetic targets.
-
Reduction: Reduction of the ester functionality, for instance with lithium aluminum hydride (LiAlH₄), would yield 2-(trifluoromethoxy)ethanol, another valuable fluorinated building block.
Anticipated Spectroscopic Data
While experimental spectra are not publicly available, the ¹H and ¹³C NMR spectra can be reliably predicted based on established chemical shift principles and data from analogous structures like ethyl acetate.[12][13][14]
Predicted ¹H NMR Spectrum
-
~4.3 ppm (quartet, 2H): Corresponds to the -O-CH₂-CH₃ methylene protons, split by the adjacent methyl group.
-
~4.2 ppm (singlet, 2H): Corresponds to the -O-CH₂-C=O methylene protons. This signal is expected to be a sharp singlet as there are no adjacent protons.
-
~1.3 ppm (triplet, 3H): Corresponds to the -CH₂-CH₃ terminal methyl protons, split by the adjacent methylene group.
Predicted ¹³C NMR Spectrum
-
~168 ppm: The carbonyl carbon of the ester group.
-
~120 ppm (quartet): The carbon of the -OCF₃ group, showing a characteristic quartet splitting due to coupling with the three fluorine atoms.
-
~65 ppm: The methylene carbon of the -O-CH₂-C=O group.
-
~62 ppm: The methylene carbon of the ethyl ester (-O-CH₂-CH₃).
-
~14 ppm: The methyl carbon of the ethyl ester (-CH₂-CH₃).
Conclusion
Ethyl 2-(trifluoromethoxy)acetate is a valuable, albeit specialized, chemical reagent that serves as a gateway to incorporating the metabolically robust and lipophilic trifluoromethoxyethyl functional group. Its strategic application in the synthesis of novel pharmaceutical candidates and advanced materials is predicated on the unique and advantageous physicochemical properties imparted by the -OCF₃ moiety. This guide has consolidated the available identifiers and provided a scientifically grounded framework for its synthesis, handling, and application, empowering researchers to confidently integrate this building block into their research and development programs.
References
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PubChemLite. (n.d.). Ethyl 2-(trifluoromethoxy)acetate (C5H7F3O3). Retrieved March 7, 2026, from [Link]
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Nie, J., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PMC. Retrieved March 7, 2026, from [Link]
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Nie, J., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PMC. Retrieved March 7, 2026, from [Link]
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